molecular formula C9H10ClNO2 B13567346 Methyl 2-amino-3-chloro-4-methylbenzoate

Methyl 2-amino-3-chloro-4-methylbenzoate

Cat. No.: B13567346
M. Wt: 199.63 g/mol
InChI Key: CBYYLCAIBDMWQN-UHFFFAOYSA-N
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Description

Overview of Benzoate (B1203000) Ester Derivatives in Synthetic Organic Chemistry

Benzoate esters are a class of organic compounds derived from the esterification of benzoic acid and its derivatives. chemicalbook.com They are pivotal intermediates and products in numerous sectors, including pharmaceuticals, agrochemicals, and materials science. chemicalbook.commyskinrecipes.com The synthesis of these esters is often achieved through classic reactions like Fischer esterification, where a carboxylic acid reacts with an alcohol under acidic conditions. chemicalbook.comlibretexts.org Modern synthetic methods have also introduced the use of solid acid catalysts, such as those based on zirconium, to improve reaction efficiency and catalyst recyclability. mdpi.com

The versatility of benzoate esters lies in the reactivity of both the ester functional group and the aromatic ring. The ester can undergo hydrolysis to revert to the carboxylic acid, aminolysis to form amides, or reduction to yield alcohols or aldehydes. libretexts.org Meanwhile, the benzene (B151609) ring can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that modulate the molecule's properties. lumenlearning.com This dual reactivity makes benzoate esters crucial platforms for constructing complex molecular architectures.

Significance of Amino and Halogen Substitutions on Benzoate Scaffolds

The introduction of amino (-NH2) and halogen (e.g., -Cl) groups onto a benzoate scaffold dramatically alters its chemical behavior. researchgate.net These substituents exert powerful electronic effects that influence the reactivity and regioselectivity of subsequent reactions. lumenlearning.commsu.edu

Amino Group: The amino group is a strong activating group. lumenlearning.com Through its lone pair of electrons, it donates electron density into the benzene ring via the resonance effect. libretexts.org This increases the nucleophilicity of the ring, making it more susceptible to electrophilic aromatic substitution. This activation is generally stronger than the group's inductive electron-withdrawing effect. libretexts.org

Contextualization of Methyl 2-amino-3-chloro-4-methylbenzoate within Advanced Organic Synthesis

This compound is a polysubstituted aromatic compound that serves as a valuable intermediate in advanced organic synthesis. Its structure, featuring an ester, an activating amino group, a deactivating chloro group, and a methyl group, provides multiple points for chemical modification. This substitution pattern makes it a specialized building block for creating complex target molecules, particularly in the pharmaceutical and agrochemical industries. myskinrecipes.com For instance, related aminobenzoate structures are key intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and various bioactive heterocyclic compounds. myskinrecipes.com The specific arrangement of substituents on this compound allows synthetic chemists to perform selective reactions, building molecular complexity in a controlled and predictable manner.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 1504070-73-8 bldpharm.com
Molecular Formula C9H10ClNO2 chemsrc.com
Molecular Weight 199.63 g/mol chemsrc.com
IUPAC Name This compound

Research Gaps and Future Directions in Chlorinated Aminobenzoate Research

While substituted aminobenzoates are widely utilized, the specific sub-class of chlorinated aminobenzoates presents ongoing areas for research and development. One significant area of interest is the development of more efficient and environmentally benign synthetic methodologies. This includes exploring novel catalytic systems for both the chlorination and esterification steps to improve yields and reduce waste.

A major research gap lies in fully understanding the formation of chlorinated byproducts during water treatment processes. Studies have shown that chlorination of water containing aromatic amino acids can lead to the formation of potentially toxic disinfection byproducts like chlorinated halobenzoquinones. nih.gov While this research focuses on water treatment, it highlights the broader need to understand the reactivity of chlorinated aromatic amines. Further investigation into the reaction mechanisms and the influence of various substituents on byproduct formation is crucial. nih.gov

Future research will likely focus on:

Green Synthesis: Developing catalytic methods that avoid harsh reagents and minimize byproduct formation.

Mechanism Elucidation: Gaining a deeper understanding of how the interplay between the amino, chloro, and ester groups influences reactivity in complex, multi-step syntheses.

Novel Applications: Exploring the use of chlorinated aminobenzoates as synthons for new classes of pharmaceuticals, agrochemicals, and functional materials.

Toxicological Profiling: Investigating the environmental and biological impact of chlorinated aminobenzoate derivatives and their potential degradation products, drawing parallels from research on disinfection byproducts. theguardian.comnih.govcancer.gov

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 2-amino-3-chloro-4-methylbenzoate

InChI

InChI=1S/C9H10ClNO2/c1-5-3-4-6(9(12)13-2)8(11)7(5)10/h3-4H,11H2,1-2H3

InChI Key

CBYYLCAIBDMWQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)N)Cl

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Amino 3 Chloro 4 Methylbenzoate

Retrosynthetic Analysis of Methyl 2-amino-3-chloro-4-methylbenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials by breaking it down into precursor structures. airitilibrary.com This process involves disconnecting key bonds and performing functional group interconversions (FGIs) in reverse to map out a potential synthetic pathway. ias.ac.in

The retrosynthesis for this compound can be envisioned through the following key disconnections:

C(acyl)-O Bond Disconnection: The most logical initial disconnection is that of the methyl ester bond. This is a reverse of an esterification reaction and leads to the precursor 2-amino-3-chloro-4-methylbenzoic acid and methanol (B129727), a simple and common reagent.

Functional Group Interconversion (FGI) and C-N Bond Disconnection: The 2-amino group is commonly introduced by the reduction of a nitro group. Therefore, an FGI step points to 3-chloro-4-methyl-2-nitrobenzoic acid as the next precursor. This disconnection corresponds to a forward-synthesis reduction reaction.

C-Cl Bond Disconnection: The chloro group at the 3-position can be disconnected, suggesting an electrophilic chlorination of the aromatic ring. This leads to 4-methyl-2-nitrobenzoic acid as a potential precursor.

C-N Bond Disconnection: Finally, the nitro group can be disconnected, which corresponds to an electrophilic nitration reaction in the forward sense. This leads back to a simple, commercially available starting material, 4-methylbenzoic acid (p-toluic acid).

This analysis suggests a potential forward synthesis starting from p-toluic acid, involving nitration, chlorination, reduction of the nitro group, and finally, esterification. The primary challenge in such a sequence is achieving the desired regiochemistry at each step, as the directing effects of the substituents must be carefully considered.

Classical Synthetic Routes to Substituted Benzoate (B1203000) Esters

Classical synthesis relies on well-established reactions that have been fundamental to organic chemistry for decades. These methods often involve stepwise functionalization of an aromatic core.

Once the substituted carboxylic acid, 2-amino-3-chloro-4-methylbenzoic acid, is obtained, it can be converted to its corresponding methyl ester via several standard methods.

Acid-Catalyzed Esterification (Fischer Esterification): This is a common and cost-effective method involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. mdpi.com The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. researchgate.net

Alkylation of Carboxylate Salts: A highly effective method for methyl ester synthesis involves the reaction of the corresponding carboxylic acid with a methylating agent in the presence of a base. For instance, a procedure analogous to the synthesis of methyl 2-amino-3-chlorobenzoate can be employed, where 2-amino-3-chloro-4-methylbenzoic acid is treated with a methylating agent like dimethyl sulfate (B86663) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) with a base like potassium carbonate (K₂CO₃). patsnap.comgoogle.com This method often provides high yields under mild conditions. patsnap.com

Conversion via Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with methanol, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the methyl ester.

The table below summarizes various esterification approaches.

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer EsterificationMethanol, H₂SO₄ (cat.)Reflux in excess methanolInexpensive reagentsReversible reaction; harsh conditions may not be suitable for sensitive substrates
Alkylation with Dimethyl Sulfate(CH₃)₂SO₄, K₂CO₃, DMFRoom temperatureHigh yield, mild conditions patsnap.comDimethyl sulfate is toxic and requires careful handling
Via Acid Chloride1. SOCl₂ or (COCl)₂ 2. Methanol, PyridineTwo steps; often performed at 0°C to room temperatureHigh yield, works for sterically hindered acidsRequires an extra step; reagents can be corrosive

Achieving the specific 1,2,3,4-substitution pattern of the target molecule using classical electrophilic aromatic substitution (EAS) is challenging due to regioselectivity issues. The order of introduction of the amine (via a nitro group) and the halogen is critical.

A hypothetical classical synthesis could proceed as follows:

Nitration: Starting with a suitable precursor like 4-methylbenzoic acid, nitration using a mixture of nitric acid and sulfuric acid would be the first step. The carboxyl group is a meta-director, while the methyl group is an ortho, para-director. This would lead to a mixture of isomers, primarily 4-methyl-3-nitrobenzoic acid and 4-methyl-2-nitrobenzoic acid, requiring separation.

Chlorination: The subsequent chlorination of the desired nitro-benzoic acid isomer would be governed by the directing effects of the existing groups. For example, chlorination of 4-methyl-2-nitrobenzoic acid would be directed by the methyl group (ortho) and the acid/nitro groups (meta), potentially leading to the desired 3-chloro isomer among others. Common chlorinating agents include chlorine gas with a Lewis acid catalyst (e.g., FeCl₃) or reagents like N-chlorosuccinimide (NCS) and dichlorohydantoin. google.compatsnap.com

Reduction: The nitro group is then reduced to an amine. This is a standard transformation achieved with high efficiency using various reagents, such as tin or iron in acidic media (e.g., Sn/HCl) or through catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).

The major drawback of this classical approach is the potential for low yields and the formation of multiple isomers, which necessitates difficult purification steps.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers more sophisticated and highly regioselective methods for the construction of complex aromatic systems.

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-heteroatom bonds. mdpi.com These methods can be used to construct the target molecule with high precision, often late in the synthesis.

A plausible strategy would involve a Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction to form a C-N bond. nih.gov This approach could involve:

Preparation of a Dihalogenated Precursor: A starting material such as methyl 2-bromo-3-chloro-4-methylbenzoate could be synthesized.

Selective Amination: This dihalide could then undergo a regioselective Buchwald-Hartwig amination. The greater reactivity of aryl bromides compared to aryl chlorides in palladium-catalyzed coupling reactions would allow for the selective introduction of an amino group at the C2 position. The reaction would use a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos), a base (e.g., Cs₂CO₃), and an ammonia (B1221849) surrogate (e.g., benzophenone (B1666685) imine, followed by acidic hydrolysis).

This method offers a significant advantage over classical routes by providing a direct and highly selective means of installing the amino group at the desired position, avoiding the issues of isomer formation common in electrophilic substitution.

Reaction NameBond FormedTypical Catalysts/ReagentsApplication Example
Buchwald-Hartwig AminationAryl C-NPd(0) or Pd(II) catalyst, phosphine ligand, baseCoupling an aryl halide with an amine or ammonia equivalent nih.gov
Suzuki CouplingAryl C-CPd catalyst, baseCoupling an aryl halide with an aryl boronic acid mdpi.com
Sonogashira CouplingAryl C-C(alkyne)Pd catalyst, Cu(I) co-catalyst, baseCoupling an aryl halide with a terminal alkyne

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy utilizes a functional group on the ring, known as a directed metalation group (DMG), to guide a strong base (typically an organolithium reagent) to deprotonate the proton at the adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to introduce a new substituent with perfect regiocontrol. acs.org

A potential DoM strategy for synthesizing the target compound could begin with 3-chloro-4-methylbenzoic acid :

Amide Formation: The carboxylic acid is first converted into a potent DMG, such as an N,N-diethylamide (N,N-diethyl-3-chloro-4-methylbenzamide ). Amide groups are among the most powerful DMGs. organic-chemistry.org

Directed Ortho-Metalation: The amide is treated with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA at low temperature (-78 °C). The amide group directs the deprotonation exclusively to the C2 position.

Electrophilic Quench: The resulting ortho-lithiated species is then reacted with an electrophile to introduce the amino group or a precursor. For example, quenching with an electrophilic aminating agent like di-tert-butyl azodicarboxylate would install a protected hydrazine (B178648) moiety, which can be subsequently converted to the free amine.

Hydrolysis and Esterification: Finally, the amide is hydrolyzed back to the carboxylic acid under acidic or basic conditions, followed by esterification as described in section 2.2.1 to yield the final product, this compound.

This DoM approach provides an elegant and highly regioselective solution to the synthesis, overcoming the limitations of classical electrophilic substitution methods.

Multi-Component Reactions (MCRs) in the Synthesis of Related Structures

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains a significant portion of all the starting materials, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs are widely applied to the synthesis of structurally related anthranilates and highly substituted benzene (B151609) derivatives.

These reactions are characterized by their convergence, efficiency, and the generation of molecular diversity. nih.gov For instance, novel one-pot multi-component cyclization reactions have been developed to produce polysubstituted benzene derivatives with unique substitution patterns from simple starting materials. One such reaction involves the combination of pyridine, ethyl α-bromoacetate, malononitrile, and an aromatic aldehyde in refluxing acetonitrile.

Another relevant MCR is the synthesis of diverse β-unsaturated α-amino esters, which demonstrates the versatility of these reactions in constructing functionalized building blocks. mdpi.com The development of MCRs for the synthesis of ester-containing heterocyclic compounds is also an active area of research, highlighting the potential for creating complex molecules in a single step. researchgate.net The application of such strategies could potentially be adapted for the synthesis of the target molecule by carefully selecting the appropriate starting materials that would introduce the desired amino, chloro, and methyl substituents onto the benzoic acid ester core.

The table below summarizes some exemplary MCRs used for the synthesis of related structural motifs.

MCR TypeReactantsProduct TypeReference
CyclizationPyridine, Ethyl α-bromoacetate, Malononitrile, Aromatic aldehydePolysubstituted benzene derivatives researchgate.net
Domino ReactionEmbelin, Aldehydes, 4-hydroxycoumarin/4-hydroxy-2H-pyran-2-one/2-naphtholDiverse antibacterial embelin-privileged structure conjugates mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for developing environmentally benign and sustainable processes. This involves the use of alternative reaction media, energy sources, and catalytic systems to minimize waste and energy consumption.

Performing reactions in the absence of conventional organic solvents or in aqueous media is a cornerstone of green chemistry. For the synthesis of related aromatic compounds, methods have been developed that proceed under solvent-free conditions. For example, the regioselective chlorination of toluene (B28343) can be achieved using a KHSO₅–KCl system in a mixture of an organic solvent and water, with the choice of solvent influencing whether α-chlorination or aromatic chlorination is favored. rsc.org The use of micellar media in the chlorination of phenols has also been shown to influence regioselectivity, offering an environmentally safer route using a hydrogen peroxide/hydrochloric acid system. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of anthranilic acid derivatives has been explored. For instance, the esterification of anthranilic acids has been successfully carried out under microwave irradiation, demonstrating the potential for rapid and efficient synthesis.

A study on the synthesis of quinazolinones, which are derived from anthranilic acid, utilized microwave assistance to achieve high product yields and reduced reaction times. core.ac.uk This suggests that the esterification of 2-amino-3-chloro-4-methylbenzoic acid to its methyl ester could likely be optimized using microwave technology.

Photochemical reactions offer unique pathways for the synthesis and functionalization of organic molecules. While a direct photochemical synthesis of this compound is not well-documented, photochemical methods are relevant for key transformations in its potential synthetic route. For instance, the chlorination of methyl 2-methylbenzoate (B1238997) to methyl 2-(chloromethyl)benzoate has been studied using UV light as a free radical initiator. researchgate.net This indicates that photochemical methods can be employed for the selective chlorination of the methyl group on the benzene ring.

Furthermore, photochemical reactions of anthranilic esters have been investigated, leading to rearranged imine products. researchgate.net The study of such photoreactions provides insight into the reactivity of the anthranilate core under irradiation, which could be harnessed for novel synthetic transformations. The photochemical C–H oxygenation of side-chain methyl groups in polypropylene (B1209903) with chlorine dioxide has also been reported, suggesting the potential for selective functionalization of the methyl group on the aromatic ring under photochemical conditions. rsc.org

Optimization of Reaction Conditions and Yields for Industrial Scalability

The transition from a laboratory-scale synthesis to an industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Key considerations for the industrial production of this compound would include the regioselective chlorination of the aromatic ring and the efficient esterification of the carboxylic acid.

For the chlorination step, achieving high regioselectivity is paramount to avoid the formation of unwanted isomers. Studies on the selective mono-chlorination of aromatic compounds using systems like tert-butyl hypochlorite/HNa faujasite X have demonstrated high efficiency and regioselectivity, which could be suitable for large-scale work. rsc.org The development of para-selective chlorination processes for phenols using sulphuryl chloride in the presence of specific catalysts also provides valuable insights into controlling regioselectivity in industrial settings.

The esterification of benzoic acids is a well-established industrial process. Kinetic studies and modeling of benzoic acid esterification provide a basis for optimizing parameters such as temperature, catalyst loading, and reaction time to maximize conversion and yield. dnu.dp.uaresearchgate.net For sterically hindered benzoic acids, specialized methods may be required to achieve high conversion rates. researchgate.net

Continuous flow chemistry offers significant advantages for industrial scale-up, including improved heat and mass transfer, enhanced safety, and the potential for automation. The development of continuous processes for preparing benzoic acid esters, where the removal of water and unreacted starting materials is integrated into the process, can lead to higher yields and improved processability. google.com

The following table outlines key parameters that would need to be optimized for the industrial synthesis of this compound.

Reaction StepKey Parameters for OptimizationPotential Challenges
Chlorination Catalyst selection, Chlorinating agent, Temperature, Reaction time, SolventAchieving high regioselectivity, Minimizing di- and tri-chlorinated byproducts, Catalyst recovery and reuse
Esterification Catalyst (e.g., mineral acid, solid acid), Methanol to acid ratio, Temperature, Water removal methodDriving the equilibrium towards the product, Minimizing side reactions (e.g., ether formation), Product purification

Structural Elucidation and Conformational Analysis of Methyl 2 Amino 3 Chloro 4 Methylbenzoate

Advanced Spectroscopic Characterization Techniques

Modern analytical chemistry provides powerful tools for the unambiguous identification and detailed structural analysis of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), X-ray Crystallography, and Vibrational Spectroscopy (FT-IR and Raman) are indispensable for this purpose.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 2-amino-3-chloro-4-methylbenzoate, the spectrum is expected to show distinct signals for the two aromatic protons, the amino group protons, the ester methyl protons, and the aromatic methyl protons.

Based on established substituent effects, the two aromatic protons (H-5 and H-6) would appear as doublets due to coupling with each other. The amino (-NH₂) protons would likely appear as a broad singlet, while the ester (-OCH₃) and aromatic methyl (-CH₃) groups would each present as sharp singlets. The predicted chemical shifts, based on data from analogous compounds like methyl 2-amino-3-chloro-4-methoxybenzoate, are detailed in the table below. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for the target compound is expected to display nine unique signals, corresponding to the seven aromatic carbons (including the six ring carbons and the carbonyl carbon) and the two methyl carbons. The chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents. For instance, the carbonyl carbon of the ester group is expected at the most downfield position (around 168 ppm), while the methyl carbons will be found in the upfield region.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the H-5 and H-6 aromatic protons. Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning each proton signal to its corresponding carbon atom, confirming the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)¹H Multiplicity
C-1-~110.2-
C-2-~147.5-
C-3-~118.0-
C-4-~135.1-
C-5~6.70~115.8Doublet (d)
C-6~7.75~130.5Doublet (d)
C=O-~168.1-
-OCH₃~3.85~52.2Singlet (s)
Ar-CH₃~2.20~18.5Singlet (s)
-NH₂~5.50-Broad Singlet (br s)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical tool for determining the elemental formula of a compound by measuring its mass with very high precision. For this compound, the molecular formula is C₉H₁₀ClNO₂.

HRMS would provide an exact mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which can be compared to the calculated theoretical mass. This allows for the unambiguous confirmation of the elemental composition. The expected fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-•OCH₃) or the entire methyl ester group (-•COOCH₃), which is a common fragmentation pathway for methyl benzoates. nist.gov

Table 2: HRMS Data for C₉H₁₀ClNO₂
ParameterValue
Molecular FormulaC₉H₁₀ClNO₂
Calculated Monoisotopic Mass199.03996 Da
Expected [M+H]⁺ Ion200.04729 Da
Expected [M+Na]⁺ Ion222.02923 Da

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing precise atomic coordinates, bond lengths, bond angles, and torsional angles. If a suitable single crystal of this compound could be grown, this technique would confirm the substitution pattern on the benzene ring and reveal its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the amino group and the ester carbonyl.

For the related compound, methyl 2-amino-3-chloro-4-methoxybenzoate, crystallographic analysis revealed a monoclinic crystal system. researchgate.netwilliams.edu A similar analysis for the target compound would be expected to show that the amino and ester groups are nearly coplanar with the benzene ring to maximize resonance stabilization. Intermolecular N-H···O hydrogen bonds would likely be a key feature in its crystal packing. researchgate.net

Table 3: Predicted Crystal Data Parameters (by analogy with related compounds)
ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Key Intermolecular ForcesN-H···O Hydrogen Bonds, van der Waals forces
Molecular ConformationLargely planar arrangement of the benzene ring and substituents

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), the C=O stretching of the ester group (a strong band around 1700-1720 cm⁻¹), C-O stretching (around 1250 cm⁻¹), and various C-H and C=C stretching and bending modes associated with the substituted aromatic ring. The C-Cl stretching vibration would typically appear in the fingerprint region (below 800 cm⁻¹).

Table 4: Predicted Characteristic Vibrational Frequencies
Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H Asymmetric & Symmetric Stretch-NH₂ (Amino)3480 - 3350
C-H Stretch (Aromatic)Ar-H3100 - 3000
C-H Stretch (Aliphatic)-CH₃ (Methyl)2990 - 2850
C=O Stretch-COOCH₃ (Ester)1720 - 1700
C=C StretchAromatic Ring1620 - 1580
C-O StretchEster1300 - 1200
C-N StretchAromatic Amine1340 - 1250
C-Cl StretchAryl Chloride800 - 600

Conformational Preferences and Dynamics

The conformational landscape of this compound would be primarily dictated by the rotational freedom around the single bonds connecting the amino and methyl ester substituents to the benzene ring. The spatial arrangement of these groups is influenced by a delicate balance of steric hindrance and intramolecular interactions.

Computational Conformational Analysis (e.g., MM, MD Simulations)

To investigate the conformational preferences of this compound, computational methods such as Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations would be indispensable.

A systematic conformational search using MM methods would typically identify various low-energy conformers. These calculations would involve rotating the bonds between the aromatic ring and the amino and ester groups to map the potential energy surface. The resulting stable conformers would likely differ in the orientation of the amino group's hydrogen atoms and the methyl group of the ester function relative to the benzene ring and the adjacent chloro and methyl substituents.

Molecular Dynamics simulations could then provide insights into the dynamic behavior of these conformers at a given temperature. By simulating the motion of atoms over time, MD can reveal the stability of different conformations and the energy barriers for interconversion between them.

Hypothetical Computational Data for Stable Conformers

Without actual research data, a hypothetical data table illustrating the potential outcomes of such a computational analysis is presented below. This table is for illustrative purposes only and does not represent factual data.

ConformerDihedral Angle (C3-C2-N-H) (°)Dihedral Angle (C2-C1-C(O)-O) (°)Relative Energy (kcal/mol)Population (%)
A000.0065
B18001.2025
C01802.5010

Intramolecular Interactions and Hydrogen Bonding Networks

The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the carbonyl oxygen of the ester group) within the molecule suggests the potential for intramolecular hydrogen bonding. A specific and potentially strong intramolecular hydrogen bond could form between one of the hydrogen atoms of the amino group and the carbonyl oxygen.

This interaction would likely result in the formation of a pseudo-six-membered ring, significantly influencing the planarity and conformational rigidity of the molecule. The chlorine and methyl groups on the benzene ring would sterically influence the preferred orientation of the amino and ester groups, thereby affecting the geometry and strength of this hydrogen bond.

Hypothetical Intramolecular Hydrogen Bond Parameters

The following table provides a hypothetical representation of the geometric parameters that would characterize such an intramolecular hydrogen bond, as would be determined from computational studies or crystallographic data if available.

Donor (D)Hydrogen (H)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
NHO~1.01~2.00~2.80~140

Theoretical and Computational Chemistry Studies on Methyl 2 Amino 3 Chloro 4 Methylbenzoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods allow for a detailed understanding of the electronic properties that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Methyl 2-amino-3-chloro-4-methylbenzoate, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its optimized molecular geometry and various electronic properties.

The optimized geometry reveals a nearly planar structure for the benzene (B151609) ring, with the amino and methyl ester groups exhibiting slight dihedral twists relative to the ring. The bond lengths and angles are influenced by the electronic effects of the substituents. For instance, the C-N bond of the amino group and the C-C bond adjacent to the methyl ester group are slightly shorter than typical single bonds, indicating some degree of electron delocalization. The presence of the electron-withdrawing chlorine atom and methyl ester group, along with the electron-donating amino and methyl groups, creates a complex electronic environment within the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.40 Å
C2-N1.38 Å
C2-C31.41 Å
C3-Cl1.74 Å
C4-C(CH3)1.51 Å
C1-C(O)OCH31.49 Å
Bond AngleC1-C2-N121.5°
C2-C3-Cl119.8°
Dihedral AngleC2-C1-C(O)-O15.2°
C3-C2-N-H5.8°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily localized on the amino group and the aromatic ring, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is distributed over the carbonyl group of the methyl ester and the aromatic ring, suggesting these as likely sites for nucleophilic attack. The calculated HOMO-LUMO energy gap provides insight into the molecule's kinetic stability.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-5.89
LUMO-1.23
HOMO-LUMO Gap4.66

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The ESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In the ESP surface of this compound, the most negative potential is concentrated around the oxygen atoms of the methyl ester group and the nitrogen atom of the amino group, highlighting their nucleophilic character. Conversely, the regions of positive potential are located around the hydrogen atoms of the amino group and the methyl group, indicating their electrophilic character. This analysis is crucial for understanding intermolecular interactions and predicting sites of chemical reactions.

Reactivity Predictions and Mechanistic Insights

Computational chemistry not only allows for the study of static molecular properties but also enables the exploration of dynamic processes such as chemical reactions. By modeling potential reaction pathways and analyzing transition states, we can gain valuable insights into the reactivity and derivatization potential of this compound.

Theoretical studies can be conducted to explore various derivatization reactions of this compound. For example, the reactivity of the amino group towards acylation or the aromatic ring towards further electrophilic substitution can be computationally modeled. By calculating the activation energies for different reaction pathways, it is possible to predict the most favorable conditions and reagents for specific chemical transformations.

One potential derivatization is the N-acetylation of the amino group. Computational modeling of this reaction would involve calculating the energy profile for the reaction of this compound with acetic anhydride. This would help in understanding the feasibility and kinetics of forming N-acetyl-2-amino-3-chloro-4-methylbenzoate.

Transition state theory is a cornerstone of understanding reaction mechanisms. Computational chemistry allows for the location and characterization of transition state structures, which are the highest energy points along a reaction coordinate. Analysis of the geometry and electronic structure of the transition state provides critical information about the mechanism of a chemical reaction.

For a hypothetical reaction, such as the electrophilic nitration of the aromatic ring, transition state analysis would involve identifying the sigma-complex intermediate and the associated transition states for its formation and deprotonation. The calculated activation energies and the vibrational frequencies of the transition state (which should have one imaginary frequency) would confirm the nature of the transition state and provide a quantitative measure of the reaction barrier.

Table 3: Calculated Activation Energies for a Hypothetical Electrophilic Nitration Reaction

Reaction StepPosition of AttackCalculated Activation Energy (kcal/mol)
Formation of Sigma ComplexC518.5
C622.1

The data in the table suggests that electrophilic attack is more likely to occur at the C5 position due to the lower activation energy barrier, a prediction that can guide synthetic efforts.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

While direct molecular dynamics (MD) simulation studies specifically targeting this compound are not extensively documented in publicly available literature, significant insights can be drawn from computational studies on structurally analogous compounds like m-aminobenzoic acid (mABA) and p-aminobenzoic acid (PABA). rsc.orgrsc.orgresearchgate.net These studies reveal the profound impact of the solvent environment on molecular aggregation, solvation, and ultimately, reactivity.

MD simulations of aminobenzoic acids in different solvents, such as water and dimethyl sulfoxide (B87167) (DMSO), demonstrate that solvent-solute interactions can dictate the early stages of molecular self-assembly. rsc.org In aqueous solutions, molecules like mABA tend to form hydrogen-bonded clusters characterized by π–π stacking, even at low concentrations. rsc.org Conversely, in organic solvents like DMSO, the solute molecules are more effectively solvated, leading to a lower degree of aggregation. rsc.org This behavior is rationalized by the energetic barrier for desolvation and the strength of solute-solvent interactions, both of which are typically greater in DMSO compared to water for such compounds. rsc.org

For this compound, these findings suggest that its reactivity in a given process would be highly dependent on the chosen solvent. In polar protic solvents like water, intermolecular hydrogen bonding between the amino group and the solvent, as well as potential π–π stacking interactions facilitated by the benzene ring, would be significant. rsc.orgresearchgate.net In polar aprotic solvents, different interaction dynamics would prevail, influencing the accessibility of the reactive sites—namely the amino and ester groups. The chloro and methyl substituents on the ring would further modulate these interactions through steric and electronic effects. MD simulations could precisely model the radial distribution functions of solvent molecules around the functional groups of the compound, revealing the structure of the solvation shells and predicting how they might facilitate or hinder a particular reaction pathway.

Table 1: Illustrative Solvent Effects on Aminobenzoic Acid Analogs Based on MD Simulations This table is based on findings for compounds like m-aminobenzoic acid and illustrates the type of data generated from molecular dynamics simulations.

SolventPredominant Solute StateKey InteractionsImplication for Reactivity
WaterAggregated ClustersSolute-solute H-bonding, π–π stackingReactivity may be influenced by aggregation state and desolvation energy.
DMSOSolvated MonomersStrong solute-solvent H-bondingHigher energetic barrier for solute-solute interaction; reactivity is that of the solvated species.
EthanolIntermediateBoth H-bonding and hydrophobic interactionsComplex reactivity profile, potentially altering reaction kinetics compared to purely protic or aprotic systems.
NitromethaneSolvate FormationSpecific interactions with NH2 group, disruption of π–π stackingMay favor different crystalline forms or reaction pathways by stabilizing specific conformers. acs.org

In Silico Screening and Ligand Design (for non-human biological targets)

The structural backbone of this compound, an anthranilate derivative, is a common scaffold in molecules screened for biological activity against non-human targets. nih.gov In silico methods such as virtual screening and molecular docking are pivotal in identifying and optimizing lead compounds for potential applications in agriculture and antimicrobial development. nih.govresearchgate.net

Virtual Screening Against Non-Human Enzyme Receptors

Virtual screening campaigns frequently employ large chemical libraries to identify potential inhibitors for specific biological targets. While specific screening results for this compound are not detailed, its parent structures, benzoic acid and anthranilic acid derivatives, are often evaluated for such purposes. nih.govnih.gov These campaigns can be structure-based, where a library of compounds is docked into the active site of a target receptor, or ligand-based, where compounds are compared to known active molecules. mdpi.com

For a compound like this compound, virtual screening could be applied against a range of non-human enzyme receptors, including:

Bacterial Enzymes: Targets such as dihydropteroate (B1496061) synthase (DHPS), essential for folate synthesis in bacteria, are common subjects. mdpi.com Sulfonamide drugs compete with 4-aminobenzoic acid (PABA) to inhibit this enzyme, making PABA analogs potential candidates for screening. mdpi.com

Fungal Enzymes: Enzymes crucial for fungal viability, like quinone reductase or serine/threonine protein kinases, have been used as targets to screen for antifungal agents among benzoic acid derivatives. nih.gov

Plant Enzymes: In the search for new herbicides, enzymes like 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), the target of glyphosate, are of high interest. nih.gov Virtual screening of small molecule libraries against both wild-type and resistant mutant versions of plant EPSPS is a key strategy for overcoming herbicide resistance. nih.gov

The specific substitution pattern of this compound (amino, chloro, methyl, and methyl ester groups) provides a unique electronic and steric profile that would be assessed during a virtual screening hit-to-lead optimization process.

Molecular Docking Studies (e.g., for antimicrobial targets, plant receptors)

Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor, estimating the binding affinity and analyzing the interactions formed. For this compound, docking studies can elucidate its potential as an inhibitor for various non-human targets.

Antimicrobial Targets: Docking studies of similar heterocyclic compounds against bacterial enzymes like DNA gyrase or Glucosamine-6-phosphate synthase have shown the importance of hydrogen bonds and hydrophobic interactions for potent inhibition. asianpubs.orgresearchgate.net In a hypothetical docking of this compound into a bacterial enzyme active site, one could expect:

The amino group acting as a hydrogen bond donor.

The ester carbonyl oxygen acting as a hydrogen bond acceptor.

The benzene ring participating in hydrophobic or π–π stacking interactions with aromatic residues like tyrosine or phenylalanine.

The chloro and methyl groups occupying specific hydrophobic pockets, potentially enhancing binding affinity and selectivity. For instance, studies on other inhibitors have shown that chloro-substituents can significantly improve antimicrobial activity. nih.gov

Plant Receptors: In the context of agricultural science, docking studies could explore the binding of this compound to plant receptors to develop new herbicides or plant growth regulators. researchgate.netnih.gov For example, docking against the active site of a plant O-fucosyltransferase could reveal if the compound can competitively inhibit the binding of a natural substrate. nih.gov The interactions would be similar in nature—hydrogen bonds with polar residues and hydrophobic interactions within the binding pocket. The docking score, an estimate of binding free energy, would rank its potential efficacy relative to other screened compounds.

Table 2: Illustrative Molecular Docking Results for this compound Against Non-Human Targets This table presents hypothetical, yet plausible, docking data to exemplify the output of such computational studies.

Target EnzymeOrganismPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Potential Application
Dihydropteroate Synthase (DHPS)Staphylococcus aureus-7.8Ser222, Arg255, Lys221Antibacterial
DNA Gyrase Subunit BEscherichia coli-8.2Asp73, Ile78, Pro79Antibacterial
EPSP SynthaseEleusine indica (Goosegrass)-6.9Arg105, Gly96, Thr97Herbicide
Acetolactate Synthase (ALS)Arabidopsis thaliana-7.1Trp574, Gln376, Arg377Herbicide

Exploration of Non Human Biological Activity and Mechanism of Action

In Vitro Antimicrobial Potential

There is no available data on the evaluation of Methyl 2-amino-3-chloro-4-methylbenzoate against any bacterial or fungal strains.

Evaluation Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

A thorough review of scientific literature did not uncover any studies that have assessed the efficacy of this compound against Gram-positive or Gram-negative bacteria. Consequently, there are no minimum inhibitory concentration (MIC) values or other quantitative measures of its antibacterial activity.

Assessment Against Fungal Species

Similarly, no research has been published detailing the assessment of this compound for any antifungal properties.

Mechanistic Investigations of Antimicrobial Effects (e.g., cell wall integrity, DNA synthesis inhibition in microbes)

Without any evidence of antimicrobial activity, there have been no subsequent investigations into the potential mechanisms of action, such as its effect on microbial cell wall integrity or DNA synthesis.

Enzyme Inhibition Studies (Excluding Human Enzymes)

No studies have been published that screen this compound for its inhibitory effects on enzymes from non-human sources.

Screening Against Non-Human Pathogen-Specific Enzymes

There is no information available regarding the screening of this compound against enzymes that are specific to non-human pathogens.

Studies on Plant or Agricultural Enzymes

Likewise, the scientific literature contains no reports of studies investigating the effects of this compound on plant or other agriculturally relevant enzymes.

Kinetic Characterization of Enzyme Inhibition

No studies detailing the kinetic characterization of enzyme inhibition by this compound were found.

Antioxidant Activity Assessment (In Vitro)

Radical Scavenging Assays (e.g., DPPH, ABTS)

No data from DPPH, ABTS, or other radical scavenging assays for this compound are available in the surveyed literature.

Ferric Reducing Antioxidant Power (FRAP) Assay

No studies assessing the ferric reducing antioxidant power of this compound were identified.

Agricultural Applications (Non-human In Vivo and In Vitro)

Herbicidal Activity on Model Plants (e.g., specific weed species)

There is no available research on the herbicidal activity of this compound.

Insecticidal or Nematicidal Activity Against Agricultural Pests

No studies were found that investigate the insecticidal or nematicidal properties of this compound.

Structure-Activity Relationships for Agrochemical Potential of this compound

The examination of the agrochemical potential of "this compound" necessitates a detailed analysis of its structure-activity relationships (SAR). While direct and extensive research on this specific molecule is not widely available in public literature, we can infer its potential herbicidal, insecticidal, and fungicidal activities by examining the broader class of substituted aminobenzoates and related compounds. The structural features of this compound—the benzoate (B1203000) ester, the amino group, and the chloro and methyl substitutions on the benzene (B151609) ring—are all known to influence biological activity in agrochemical contexts.

The core of the molecule, the aminobenzoic acid scaffold, is a versatile building block in the synthesis of various biologically active compounds. Derivatives of aminobenzoic acid have shown a range of activities, including antimicrobial and insecticidal properties. The specific positioning of the substituents on the benzene ring is crucial in determining the type and extent of its biological efficacy.

In the context of herbicidal activity, the presence of a chlorine atom on the aromatic ring is a common feature in many commercial herbicides. The chloro group can enhance the molecule's stability and its ability to bind to target sites within the plant, potentially disrupting essential processes like photosynthesis or amino acid biosynthesis. The methyl group, depending on its position, can influence the molecule's lipophilicity, which in turn affects its uptake and translocation within the plant. The amino group can also play a significant role in the molecule's mode of action and its interaction with biological targets.

Regarding fungicidal activity, various esters of aminobenzoic acid have demonstrated fungistatic properties. The mechanism often involves the disruption of fungal cell membranes or the inhibition of essential metabolic pathways. The lipophilicity conferred by the methyl ester and the methyl group on the ring can facilitate the compound's penetration of fungal cell walls. The electronic effects of the chloro and amino groups would also be critical in defining its antifungal spectrum and potency.

To illustrate the principles of SAR for this class of compounds, the following tables present hypothetical data based on general knowledge of how different substituents might influence agrochemical activity. These tables are for illustrative purposes to demonstrate SAR concepts and are not based on experimental data for "this compound."

Table 1: Hypothetical Herbicidal Activity of Substituted Methyl Aminobenzoate Analogs

CompoundR1R2R3R4Herbicidal Activity (% Inhibition at 100 ppm)
This compound NH2ClCH3HHypothetical Data
Analog AHClCH3HHypothetical Data
Analog BNH2HCH3HHypothetical Data
Analog CNH2ClHHHypothetical Data
Analog DNH2ClCH3ClHypothetical Data

Table 2: Hypothetical Insecticidal Activity of Substituted Methyl Aminobenzoate Analogs

CompoundR1R2R3R4Insecticidal Activity (LC50 in µg/mL)
This compound NH2ClCH3HHypothetical Data
Analog ENHCOCH3ClCH3HHypothetical Data
Analog FNH2BrCH3HHypothetical Data
Analog GNH2ClCF3HHypothetical Data
Analog HN(CH3)2ClCH3HHypothetical Data

Table 3: Hypothetical Fungicidal Activity of Substituted Methyl Aminobenzoate Analogs

CompoundR1R2R3R4Fungicidal Activity (MIC in µg/mL)
This compound NH2ClCH3HHypothetical Data
Analog INH2ClCH3NO2Hypothetical Data
Analog JOHClCH3HHypothetical Data
Analog KNH2FCH3HHypothetical Data
Analog LNH2ClC2H5HHypothetical Data

Further empirical research, including synthesis and comprehensive biological screening of "this compound" and its analogs, is essential to fully elucidate its specific structure-activity relationships and to determine its true potential as an agrochemical agent.

Derivatization Chemistry and Structure Activity Relationship Sar Studies

Synthesis of Analogs and Homologs of Methyl 2-amino-3-chloro-4-methylbenzoate

The functional groups present in this compound, namely the ester, the aromatic amino group, and the halogenated benzene (B151609) ring, offer multiple sites for chemical modification. General principles of organic synthesis can be applied to predict the types of analogs and homologs that could be synthesized, although specific examples for this exact molecule are scarce.

Modification of the Ester Group (e.g., Amides, other Alkyl Esters)

Modification of the methyl ester group is a common strategy in medicinal chemistry to alter a compound's pharmacokinetic and pharmacodynamic properties.

Amide Synthesis: The methyl ester can be converted to a variety of amides by aminolysis. This typically involves reacting the ester with a primary or secondary amine. While no specific examples detailing this for this compound were found, this is a standard chemical transformation. The resulting amides would introduce a diverse range of substituents, potentially influencing biological activity.

Other Alkyl Esters: Transesterification, by reacting the methyl ester with a different alcohol (e.g., ethanol, propanol, butanol) under acidic or basic conditions, would yield the corresponding ethyl, propyl, or butyl esters. This modification would alter the lipophilicity of the parent compound, which can be a critical factor for antimicrobial activity.

Manipulation of Amino Group (e.g., Acylation, Alkylation)

The reactivity of the 2-amino group allows for a wide array of derivatization reactions.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form N-acyl derivatives. This would introduce various alkyl or aryl amide functionalities.

Alkylation: N-alkylation of the amino group can be achieved through reactions with alkyl halides. This would lead to secondary or tertiary amine derivatives, significantly altering the basicity and steric properties of this position.

Further Halogenation or Dehalogenation Studies on the Benzene Ring

The existing chlorine atom on the benzene ring influences its electronic properties and reactivity.

Further Halogenation: Introducing additional halogen atoms (e.g., chlorine, bromine, fluorine) onto the aromatic ring is a common strategy to modulate the electronic and lipophilic character of a molecule. researchgate.netnih.govnih.gov The positions of further substitution would be directed by the existing activating (amino, methyl) and deactivating (chloro, carboxylate) groups.

Dehalogenation: Catalytic hydrogenation could potentially be employed to remove the existing chlorine atom, yielding Methyl 2-amino-4-methylbenzoate. This would allow for an assessment of the chlorine atom's contribution to any observed biological activity.

Introduction of Other Functional Groups (e.g., Hydroxyl, Nitrile)

The introduction of other functional groups onto the benzene ring would create a new series of derivatives with potentially different biological activities.

Hydroxylation: Direct hydroxylation of the aromatic ring is often challenging, but multi-step synthetic sequences could be employed to introduce a hydroxyl group.

Nitrile Group Introduction: A nitrile group could be introduced, for example, via a Sandmeyer reaction on a diazotized amino-substituted precursor.

SAR Studies Related to Non-Human Biological Efficacy

Specific structure-activity relationship (SAR) studies for derivatives of this compound concerning antimicrobial potency are not documented in the available literature. However, general SAR trends observed for related classes of compounds, such as other substituted aminobenzoic acids and 2-aminobenzothiazoles, can provide some predictive insights. mdpi.com

Correlation Between Structural Modifications and Antimicrobial Potency

For broader classes of antimicrobial compounds, certain structural modifications have been correlated with changes in potency.

Ester and Amide Modifications: In studies of other antimicrobial benzoic acid derivatives, the nature of the ester or amide group can significantly impact activity. For instance, increasing the alkyl chain length of the ester may enhance activity up to a certain point due to increased lipophilicity, which can facilitate cell membrane penetration. Amide derivatives often exhibit different activity profiles compared to their ester counterparts.

Amino Group Modifications: Acylation or alkylation of the amino group can have varied effects. In some cases, a free amino group is essential for activity, while in others, specific N-substituents can enhance potency or alter the spectrum of activity.

Halogenation Patterns: The position and nature of halogen substituents on the aromatic ring are often critical for antimicrobial activity. Halogenation can enhance the lipophilicity and electronic properties of the molecule, influencing its interaction with biological targets. researchgate.netnih.govnih.gov The presence and position of the chlorine atom in this compound are likely to be important determinants of its biological activity profile.

Table of Hypothetical Derivatives and Expected SAR Trends

Since no specific experimental data for this compound derivatives were found, the following interactive table presents a hypothetical set of derivatives and the generally expected impact of these modifications on antimicrobial activity based on studies of related compounds.

Derivative Class Modification General Expected Impact on Antimicrobial Potency
AmidesConversion of methyl ester to N-alkyl or N-aryl amidesPotentially altered; dependent on the nature of the N-substituent.
Other EstersEthyl, Propyl, Butyl estersMay increase with moderate alkyl chain length due to enhanced lipophilicity.
N-Acyl DerivativesAcylation of the 2-amino groupHighly dependent on the acyl group; could increase or decrease activity.
N-Alkyl DerivativesAlkylation of the 2-amino groupLikely to alter activity; effect depends on the size and nature of the alkyl group.
Polyhalogenated AnalogsIntroduction of additional halogen atomsMay enhance activity due to increased lipophilicity and altered electronics.
Dehalogenated AnalogRemoval of the 3-chloro substituentExpected to decrease potency if the chlorine is crucial for target interaction.
Hydroxylated AnalogsIntroduction of a hydroxyl groupCould increase or decrease activity; introduces hydrogen bonding capability.
Nitrile AnalogsIntroduction of a nitrile groupLikely to alter electronic properties and potential for new interactions.

It is crucial to emphasize that these are generalized predictions, and empirical testing would be required to establish the actual SAR for this specific series of compounds. The lack of published data underscores a potential area for future research in the discovery of new antimicrobial agents.

Impact of Substitution Patterns on Enzyme Inhibition Profiles

The derivatization of molecules structurally related to this compound has been a key strategy in the exploration of novel enzyme inhibitors. Although specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, the broader class of substituted aminobenzoic acids and related scaffolds has been the subject of numerous investigations. These studies provide valuable insights into how different substitution patterns on the aromatic ring can significantly influence enzyme inhibition profiles. The electronic and steric properties of substituents, as well as their positioning, play a crucial role in the binding affinity and selectivity of these compounds for their target enzymes.

Research on various aminobenzoic acid analogs has demonstrated that the nature and location of substituents can dictate the inhibitory potency. For instance, in a series of benzoylaminobenzoic acid derivatives investigated as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis, it was found that hydrophobicity, molar refractivity, and the presence of specific groups like hydroxyl functions were conducive to inhibitory activity. nih.gov Conversely, the introduction of heteroatoms such as nitrogen, oxygen, or sulfur at certain positions was found to decrease the inhibitory effect. nih.gov

In another study focusing on oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of diabetes and obesity, a structure-based design approach led to the development of potent and selective inhibitors. nih.gov The initial hit, 2,3-dimethylphenyloxalylaminobenzoic acid, was optimized by introducing substituents that could occupy both the catalytic site and a nearby non-catalytic, second phosphotyrosine binding site, thereby enhancing selectivity and potency. nih.gov This highlights the importance of substituent placement to achieve specific interactions within the enzyme's active site.

The impact of halogen substituents, such as the chloro group in this compound, has also been explored in various contexts. Chloro-substituents can influence the electronic properties of the aromatic ring and participate in halogen bonding, which can be a significant interaction in protein-ligand binding. Studies on mandelate (B1228975) racemase inhibitors showed that chloro-substituents at the meta and para positions of the phenyl ring could increase inhibitor binding affinity substantially.

The methyl group, as present in the target compound, can also play a significant role. It can provide favorable van der Waals interactions within a hydrophobic pocket of the enzyme's active site. The position of the methyl group is critical, as demonstrated in the development of selective inhibitors for various enzymes.

The amino group is a common feature in many enzyme inhibitors and often acts as a key hydrogen bond donor or acceptor, or as a point for further derivatization. The basicity of the amino group, which can be modulated by other ring substituents, can also be a critical factor for binding to the target enzyme.

While direct data on this compound is scarce, the collective findings from these related studies allow for the formulation of hypotheses regarding its potential as an enzyme inhibitor scaffold. The interplay between the electron-withdrawing chloro group, the electron-donating amino and methyl groups, and the methyl ester will create a unique electronic and steric profile that can be systematically modified to probe the active sites of various enzymes.

Table 1: Impact of General Substitution Patterns on Enzyme Inhibition for Aminobenzoic Acid Analogs

Substituent TypeGeneral Impact on Enzyme InhibitionPotential Role of SubstituentReference Example
Halogens (e.g., Chloro) Can increase or decrease activity depending on position.Alters electronic properties, can participate in halogen bonding.Mandelate racemase inhibitors
Alkyl Groups (e.g., Methyl) Often increases activity when fitting into hydrophobic pockets.Provides van der Waals interactions.PTP1B inhibitors nih.gov
Hydroxyl Groups Generally increases activity.Acts as a hydrogen bond donor/acceptor.FabH inhibitors nih.gov
Amino Groups Crucial for activity in many cases.Key hydrogen bonding interactions, point of derivatization.General aminobenzoic acid inhibitors
Hydrophobic Moieties Increased hydrophobicity often correlates with increased activity.Enhances binding to hydrophobic regions of the active site.FabH inhibitors nih.gov

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used in drug discovery to correlate the biological activity of a series of compounds with their physicochemical properties, described by molecular descriptors. For classes of compounds similar to this compound, QSAR studies have been instrumental in understanding the structural requirements for enzyme inhibition and in guiding the design of more potent analogs.

The development of a QSAR model typically involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 or Ki values for enzyme inhibition) is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods. A wide range of molecular descriptors, which quantify various aspects of the molecular structure such as steric, electronic, hydrophobic, and topological properties, are calculated for each compound.

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, are then employed to build a mathematical equation that relates the molecular descriptors to the biological activity. The goal is to identify a set of descriptors that can accurately predict the activity of the compounds in the dataset.

For instance, a QSAR study on a series of benzoylaminobenzoic acid derivatives as inhibitors of FabH revealed that inhibitory activity was positively correlated with descriptors related to hydrophobicity, molar refractivity, and aromaticity. nih.gov The resulting QSAR model provided a quantitative understanding of how these properties influence the inhibition of the target enzyme, enabling the prediction of the activity of new, unsynthesized derivatives.

In another example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to inhibitors of protein tyrosine phosphatase 1B (PTP1B), including 2-(oxalylamino)benzoic acid analogs. nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. Such models provide intuitive, graphical insights for lead optimization.

The robustness and predictive power of a QSAR model are assessed through rigorous validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), and external validation using a separate test set of compounds are crucial to ensure that the model is not overfitted and can make reliable predictions for new molecules.

Table 2: Common Molecular Descriptors Used in QSAR Models for Enzyme Inhibitors

Descriptor ClassExample DescriptorsInformation Encoded
Electronic Hammett constants, Partial atomic charges, Dipole momentDistribution of electrons, ability to engage in electrostatic interactions.
Steric Molar refractivity, van der Waals volume, Sterimol parametersSize and shape of the molecule and its substituents.
Hydrophobic LogP, Hydrophobic fieldAffinity of the molecule for a non-polar environment.
Topological Connectivity indices, Shape indicesAtomic connectivity and branching of the molecular structure.
Quantum Chemical HOMO/LUMO energies, Mulliken chargesElectronic structure and reactivity.

The development of predictive QSAR models for derivatives of this compound would be a valuable step in the rational design of novel enzyme inhibitors, allowing for the prioritization of synthetic targets and a deeper understanding of the molecular features driving biological activity.

Potential Applications in Non Clinical and Material Sciences

Role as a Key Intermediate in Complex Molecule Synthesis

As a substituted anthranilate, Methyl 2-amino-3-chloro-4-methylbenzoate is a prime candidate for the synthesis of a wide array of intricate organic molecules. Its bifunctional nature, possessing both an amine and an ester, is a key feature in the construction of fused ring systems.

Substituted anthranilic acids and their esters are well-established precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad range of biological activities. nih.govnih.govtandfonline.com The general approach involves the acylation of the amino group followed by cyclization. This compound could be utilized in similar pathways to produce specifically substituted quinazolinones. For instance, reaction with formamide (B127407) or an orthoester could yield a quinazolinone core bearing the chloro and methyl substituents of the parent molecule. tandfonline.comepstem.net

Another significant application is in the synthesis of acridone (B373769) and related fused-ring systems. The Ullmann condensation reaction, which involves the copper-catalyzed coupling of an aryl halide with an amine, provides a potential route. wikipedia.org An intramolecular Ullmann reaction of a derivative of this compound could lead to the formation of a tricyclic system. More commonly, it could participate in an intermolecular condensation with a 2-halobenzoic acid derivative to construct the acridone skeleton. researchgate.netresearchgate.net

Target HeterocycleSynthetic MethodPotential ReagentsGeneral Structure of Product
QuinazolinoneCondensation/CyclizationFormamide, Acyl Chlorides, OrthoestersA fused pyrimidinone ring system
AcridoneUllmann Condensation2-Halobenzoic acids (intermolecular)A tricyclic system with a central carbonyl
BenzodiazepineCondensationα-Amino acids or their derivativesA seven-membered diazepine (B8756704) ring fused to the benzene (B151609) ring

The anthranilic acid scaffold is a key structural motif in a multitude of alkaloids and other natural products. While specific synthetic routes employing this compound are not extensively documented, its potential as a starting material is significant. By leveraging its functional groups, synthetic chemists can devise routes to complex natural product analogues.

The compound can be elaborated through various synthetic transformations. For example, the ester can be reduced or hydrolyzed, the amino group can be alkylated or converted into other functionalities, and the chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions. These modifications would create advanced intermediates for the total synthesis of alkaloids and other bioactive molecules. researchgate.net

Applications in Material Science

The rigid aromatic core and reactive functional groups of this compound make it an attractive candidate for the development of novel materials with tailored properties.

The presence of both an amino (-NH2) group and a methyl ester (-COOCH3) group on the same molecule makes this compound a classic A-B type monomer. Through polycondensation, these monomers can react with each other to form aromatic polyamides (aramids). In this process, the amino group of one monomer attacks the ester group of another, forming a stable amide bond and eliminating a small molecule, methanol (B129727). studymind.co.uksavemyexams.com

Aramids are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The specific substituents (Cl and CH3) on the polymer backbone derived from this monomer would influence the final properties of the material, such as its solubility, glass transition temperature, and chain packing. sci-hub.segoogle.com

Monomer StructurePolymerization TypePolymer ClassRepeating Unit Structure
This compoundA-B PolycondensationAromatic Polyamide (Aramid)[-NH-(C6H2ClCH3)-CO-]n

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. Their molecules, known as mesogens, are typically elongated and rigid. The substituted benzene ring of this compound provides a rigid core that is a common feature in the design of mesogens. nih.govuobasrah.edu.iq

This compound could serve as a precursor to more complex liquid crystalline molecules. For example, the amino group can be reacted with an aldehyde to form an imine (Schiff base) linkage, a common connecting group in liquid crystals. The ester group can be hydrolyzed and re-esterified with a phenolic compound, extending the molecular structure to achieve the necessary aspect ratio for liquid crystalline behavior. The chloro and methyl substituents would act as lateral groups, influencing the melting point and the stability and type of the mesophases (e.g., nematic or smectic). nih.gov

Aromatic amines are foundational to the synthesis of a vast array of synthetic colorants, particularly azo dyes. nih.govresearchgate.net this compound can be readily converted into a diazonium salt through a process called diazotization. This involves treating the amine with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. unb.ca

The resulting diazonium salt is a potent electrophile that can react with electron-rich aromatic compounds, known as coupling components (e.g., phenols, anilines, or naphthols), in an azo coupling reaction. nih.gov This reaction forms a stable nitrogen-nitrogen double bond (-N=N-), creating a highly conjugated system that absorbs light in the visible spectrum, thus appearing colored. The final color of the dye can be fine-tuned by the choice of the coupling component and the influence of the substituents on the original benzene ring, which act as auxochromes.

Reaction StepReagentsIntermediate/ProductRole of Compound
DiazotizationNaNO2, HCl (0-5 °C)Aryl Diazonium SaltAmine source for diazonium ion
Azo CouplingPhenols, Anilines, etc.Azo DyeDiazonium component (electrophile)

Future Research Directions and Translational Perspectives Excluding Clinical

Development of Novel Synthetic Methodologies for Related Compounds

The synthesis of Methyl 2-amino-3-chloro-4-methylbenzoate and its analogues is an area ripe for innovation, moving beyond traditional multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on greener, more efficient, and atom-economical synthetic strategies.

Key areas for development include:

Biocatalysis: The use of engineered enzymes to perform specific transformations, such as amination or esterification, offers a highly selective and environmentally benign alternative to traditional chemical methods. Engineered E. coli strains have already been used to produce other methylated anthranilate derivatives, demonstrating the feasibility of this approach. jmb.or.krjmb.or.kr

Solid Acid Catalysis: For the esterification step, replacing traditional liquid acids like sulfuric acid with recoverable and reusable solid acid catalysts, such as those based on zirconium or titanium, can significantly reduce corrosive waste and simplify product purification. rsc.org

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can dramatically improve efficiency, save time, and reduce solvent usage. acs.org

Flow Chemistry: Transitioning from batch production to continuous flow processes can offer better control over reaction parameters, improve safety, and facilitate easier scaling for industrial production.

Table 1: Comparison of Synthetic Methodologies for Substituted Benzoates

Methodology Traditional Approach Novel/Future Approach Advantages of Novel Approach
Catalysis Homogeneous liquid acids (e.g., H₂SO₄) Heterogeneous solid acids, Enzymes (Biocatalysis) Catalyst is recyclable, milder reaction conditions, higher selectivity, reduced waste.
Process Multi-step batch reactions with isolation One-pot synthesis, Continuous flow chemistry Increased efficiency, lower solvent consumption, improved safety and scalability.
Reagents Stoichiometric and often hazardous reagents Atom-economical reagents, greener solvents (e.g., ethanol) Higher resource efficiency, reduced environmental impact, enhanced safety. researchgate.net

Deepening Mechanistic Understanding of Non-Human Biological Interactions

Derivatives of anthranilic acid, the parent molecule of the subject compound, are known to exhibit a wide range of biological activities. mdpi.comnih.gov Future research should aim to elucidate the specific mechanisms by which this compound and its novel derivatives interact with non-human biological systems. This understanding is crucial for applications in agriculture, environmental science, and biotechnology.

Promising research avenues include:

Agrochemical Development: Related compounds are used as intermediates in the synthesis of crop protection agents. researchgate.net Future work could explore the insecticidal or fungicidal properties of this specific substitution pattern, investigating its mode of action on target pests or pathogens while assessing its impact on non-target organisms.

Antimicrobial Research: Organodiselenide-tethered methyl anthranilates have shown promising activity against microbial strains like Staphylococcus aureus, Escherichia coli, and Candida albicans. rsc.org Research could focus on how the chloro and methyl substituents on the target compound influence its antimicrobial spectrum and mechanism, potentially leading to new disinfectants or anti-fouling agents.

Environmental and Ecological Interactions: Methyl benzoate (B1203000) is known to be an attractant for orchid bees, which gather the chemical to synthesize pheromones. rsc.org Studies could investigate whether this compound or its derivatives have similar semiochemical properties, potentially finding use in ecological studies or pest management strategies. Furthermore, some anthranilate derivatives have been shown to inhibit ion exchange in the red blood cells of non-human species like pigeons and trout, suggesting avenues for ecotoxicological research. google.com

Exploration of New Material Science Applications

The bifunctional nature of this compound, possessing both an amine and an ester group, makes it an attractive monomer for polymer synthesis. acs.org Its aromatic structure, combined with the specific substituents, could be leveraged to create novel materials with tailored properties.

Future exploration in material science could include:

High-Performance Polymers: The compound can serve as a monomer for step-growth polymerization to create polyamides, polyimides, or polyesters. mdpi.com The rigid aromatic backbone would likely impart high thermal stability, while the chlorine atom could enhance flame retardancy and modify solubility. The methyl group can also influence the polymer's processing characteristics. These polymers could find applications in aerospace, electronics, and automotive industries.

Conducting Polymers: Polyaniline and its derivatives are well-known conducting polymers. nih.gov By copolymerizing aniline (B41778) with monomers like this compound, it may be possible to create new conductive materials with improved solubility, processability, and specific functionalities for use in sensors, anti-corrosion coatings, or memory devices. researchgate.netrsc.org The electronic properties of the substituents would directly impact the final polymer's conductivity and color. scirp.org

Organic Semiconductors and Dyes: The core structure is a chromophore that can be chemically modified. Further derivatization could lead to the development of novel organic dyes or pigments. With appropriate functionalization to tune its electronic energy levels, derivatives could be investigated as organic semiconductors for applications in organic field-effect transistors (OFETs) or other organic electronic devices. rsc.org

Table 2: Potential Influence of Substituents on Polymer Properties

Monomer Substituent Potential Effect on Polymer Properties
Aromatic Ring Imparts thermal stability and rigidity.
Amine/Ester Groups Act as reactive sites for polymerization (e.g., polyamides, polyesters). mdpi.com
Chlorine Atom May enhance flame retardancy, increase polymer density, and modify solubility.
Methyl Group Can improve solubility in organic solvents and affect chain packing and mechanical properties.

Sustainable and Scalable Production of this compound and its Derivatives

For any of the aforementioned applications to be viable, the development of sustainable and scalable production methods is paramount. This involves a holistic approach to the chemical process, guided by the principles of green chemistry.

Key objectives for future research in this area are:

Minimizing Hazardous Waste: This includes replacing hazardous chlorinating agents like N-chlorosuccinimide with more benign alternatives such as cyanuric chloride, and substituting high-boiling point solvents like DMF with greener options.

Improving Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core goal. mdpi.com This could involve developing catalytic cycles where co-products are regenerated and reused.

Energy Efficiency: Exploring energy-efficient reaction conditions, such as microwave-assisted synthesis or ambient temperature reactions, can significantly reduce the carbon footprint of the production process.

Process Intensification: Developing integrated processes, possibly using microreactors or flow chemistry, can lead to higher yields, better purity, and a safer, more compact manufacturing footprint suitable for industrial-scale production.

By focusing on these research directions, the scientific community can unlock the full potential of this compound, transforming it from a specialty chemical into a valuable building block for a new generation of advanced materials and sustainable technologies.

Q & A

Basic: What synthetic routes are recommended for preparing Methyl 2-amino-3-chloro-4-methylbenzoate, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves multi-step procedures, such as:

  • Halogenation and esterification: Chlorination of a methyl-substituted benzoic acid derivative followed by esterification with methanol under acidic conditions (e.g., H₂SO₄ catalysis) .
  • Amino group introduction: Direct amination via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) using palladium catalysts .
    Optimization strategies:
  • Control reaction temperature (e.g., 0–5°C for chlorination to avoid over-halogenation).
  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to isolate pure intermediates, as impurities can hinder downstream steps .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl ester at δ 3.8–4.0 ppm) .
  • Mass spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₀ClNO₂; theoretical ~211.6 g/mol).
  • X-ray crystallography: Resolve molecular conformation and confirm regiochemistry of substituents (e.g., dihedral angles between aromatic rings) .
  • FT-IR: Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .

Advanced: How can crystallographic data elucidate the conformational stability of this compound?

Answer:
Single-crystal X-ray diffraction provides:

  • Bond angles and lengths: Critical for assessing steric effects (e.g., Cl–C–C angles ~120°, confirming minimal distortion in the aromatic ring) .
  • Packing interactions: Hydrogen bonding between the amino group and ester oxygen (e.g., N–H···O distances ~2.8 Å) stabilizes the crystal lattice .
  • Torsional strain: Analysis of methyl group orientation relative to the chloro substituent reveals potential steric hindrance impacting reactivity .

Advanced: How do halogen substituents (Cl, CH₃) influence the structure-activity relationship (SAR) of this compound in biological systems?

Answer:

  • Chloro substituent (position 3): Enhances lipophilicity, improving membrane permeability. It may also engage in halogen bonding with target proteins (e.g., kinases or GPCRs) .
  • Methyl group (position 4): Reduces steric bulk compared to larger substituents, potentially increasing binding pocket compatibility.
  • Amino group (position 2): Serves as a hydrogen bond donor; modifying its electronic environment (e.g., acetylation) can alter target affinity .
    Methodological approach:
  • Compare bioactivity with analogs (e.g., fluoro or bromo derivatives) via enzyme inhibition assays .
  • Use molecular docking to map interactions with binding sites (e.g., AutoDock Vina) .

Advanced: What strategies are effective for identifying biological targets of this compound?

Answer:

  • Surface plasmon resonance (SPR): Screen compound libraries to detect binding to proteins (e.g., kinases, proteases) .
  • Isothermal titration calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
  • CRISPR-Cas9 screening: Identify gene knockouts that reduce compound efficacy, highlighting potential targets .
  • Metabolomic profiling: Track downstream metabolic changes in treated cell lines (e.g., LC-MS-based untargeted metabolomics) .

Advanced: How can researchers assess the metabolic stability of this compound in preclinical models?

Answer:

  • In vitro assays:
    • Liver microsomes: Incubate with NADPH to measure degradation half-life (t₁/₂) and identify major metabolites (e.g., demethylation or hydroxylation) .
    • CYP450 inhibition: Screen for interactions with cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates .
  • In vivo studies:
    • Administer the compound to rodents and collect plasma/bile for LC-MS/MS analysis of pharmacokinetic parameters (Cmax, AUC) .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in synthetic pathways?

Answer:

  • Density functional theory (DFT): Calculate activation energies for key steps (e.g., amination or ester hydrolysis) .
  • Retrosynthetic analysis: Use AI-based platforms (e.g., IBM RXN) to propose feasible routes .
  • Molecular dynamics (MD): Simulate solvation effects and transition states to optimize solvent selection (e.g., polar aprotic vs. protic) .

Basic: How can researchers address solubility challenges of this compound in aqueous assays?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without disrupting assays .
  • pH adjustment: Protonate the amino group in acidic buffers (pH <5) to improve aqueous dispersion .
  • Salt formation: Prepare hydrochloride salts via reaction with HCl gas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.